3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
3-bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(8-15)1-2-12(11)14-5-3-10(16)4-6-14/h1-2,7-8,10,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBFCRCJMWPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromobenzaldehyde moiety linked to a hydroxypiperidine, which contributes to its reactivity and biological interactions. Its structural formula can be represented as follows:
This compound is known to interact with various molecular targets, primarily enzymes involved in cellular signaling pathways. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The compound's mechanism can be summarized in the following ways:
- Enzyme Inhibition : It forms reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation : The compound influences cell signaling pathways, impacting processes such as proliferation and apoptosis .
Biological Activity
Research has demonstrated a range of biological activities associated with this compound:
- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells by targeting BRD4, a protein involved in gene transcription and cell cycle regulation .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.
Table 1: Summary of Biological Activities
Detailed Study Insights
In one notable study, the compound was tested on triple-negative breast cancer (TNBC) cells, where it demonstrated an IC50 value indicating potent inhibitory effects on cell proliferation. The underlying mechanism was linked to the downregulation of oncogenes regulated by BRD4, thus providing a promising avenue for targeted cancer therapy .
Another investigation focused on the neuroprotective effects of this compound. The results showed that treatment led to decreased levels of pro-inflammatory cytokines and improved cell viability under oxidative stress conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
